

Key spectral data for 4'-Diethylaminoacetophenone (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 4'-Diethylaminoacetophenone

Cat. No.: B1329818

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Key Spectral Data of 4'-Diethylaminoacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral data for **4'-Diethylaminoacetophenone**, a compound of interest in various research and development domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. This guide also includes detailed experimental protocols for the acquisition of these spectra, ensuring reproducibility and methodological clarity.

Spectroscopic Data Summary

The structural and electronic properties of **4'-Diethylaminoacetophenone** have been characterized using a suite of spectroscopic techniques. The key data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.85	d	2H	Ar-H (ortho to C=O)
6.65	d	2H	Ar-H (ortho to N(CH ₂ CH ₃) ₂)
3.42	q	4H	-N(CH ₂ CH ₃) ₂
2.51	s	3H	-C(=O)CH ₃
1.18	t	6H	-N(CH ₂ CH ₃) ₂

¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
196.5	C=O
153.2	Ar-C (para to C=O)
130.5	Ar-CH (ortho to C=O)
125.0	Ar-C (ipso to C=O)
110.8	Ar-CH (ortho to N(CH ₂ CH ₃) ₂)
44.4	-N(CH ₂ CH ₃) ₂
26.2	-C(=O)CH ₃
12.6	-N(CH ₂ CH ₃) ₂

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Description of Vibration
2970 - 2850	C-H stretch (aliphatic)
1665	C=O stretch (aromatic ketone)
1600, 1520	C=C stretch (aromatic)
1350	C-N stretch
1200 - 1000	C-H in-plane bending
820	C-H out-of-plane bending (para-disubstituted)

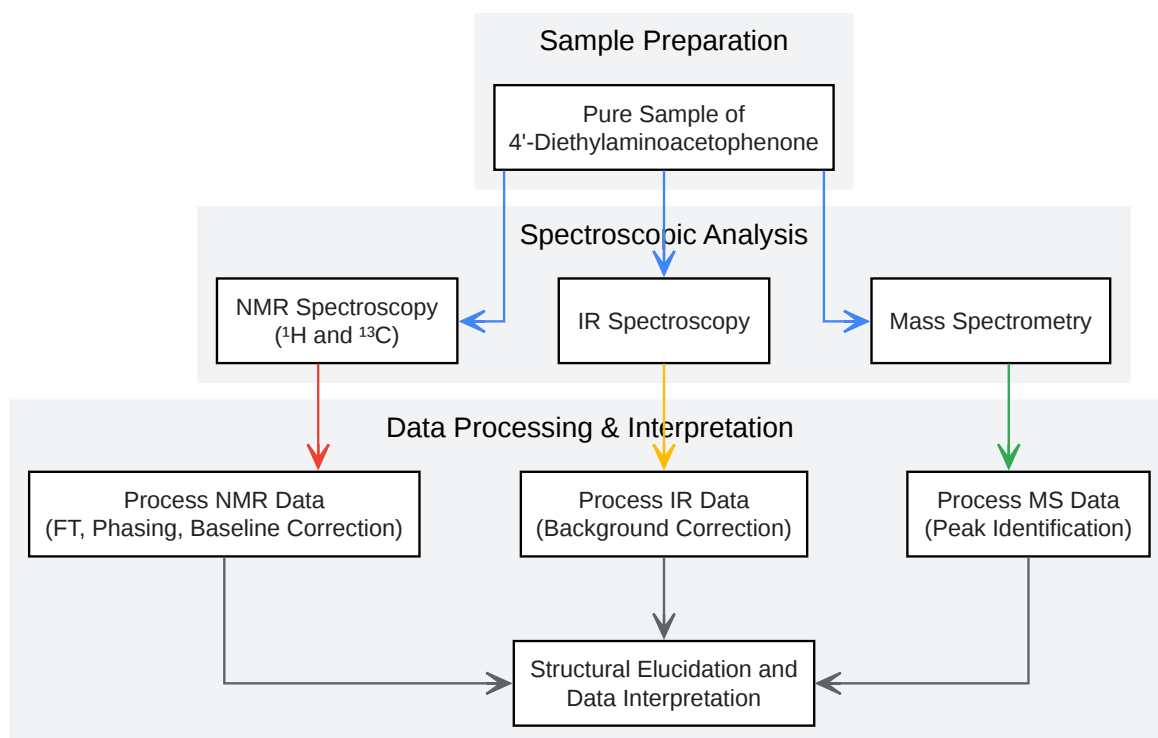
Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
191	60	[M] ⁺ (Molecular Ion)
176	100	[M - CH ₃] ⁺
148	45	[M - COCH ₃] ⁺
120	30	[M - N(CH ₂ CH ₃) ₂] ⁺

Experimental Protocols & Workflow

The acquisition of high-quality spectral data is fundamental to accurate chemical characterization. The following diagram and protocols outline the standardized workflow and methodologies for the spectroscopic analysis of **4'-Diethylaminoacetophenone**.

General Workflow for Spectral Analysis of 4'-Diethylaminoacetophenone



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